molecular formula C7H18ClNO B2456033 2-Amino-5-methylhexan-1-ol hydrochloride CAS No. 1314959-93-7

2-Amino-5-methylhexan-1-ol hydrochloride

Cat. No.: B2456033
CAS No.: 1314959-93-7
M. Wt: 167.68
InChI Key: MNEYKKWXJYSTIE-UHFFFAOYSA-N
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Description

2-Amino-5-methylhexan-1-ol hydrochloride is a versatile small molecule scaffold used primarily in research and development. It has the molecular formula C₇H₁₈ClNO and a molecular weight of 167.68 g/mol . This compound is known for its utility in various chemical reactions and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methylhexan-1-ol hydrochloride typically involves the reaction of 5-methylhexan-1-ol with ammonia under controlled conditions. The reaction is carried out in the presence of a catalyst, often a metal oxide, at elevated temperatures and pressures to facilitate the formation of the amino alcohol. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methylhexan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-5-methylhexan-1-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-methylhexan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical pathways, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-methylpropan-1-ol hydrochloride
  • 2-Amino-3-methylbutan-1-ol hydrochloride
  • 2-Amino-4-methylpentan-1-ol hydrochloride

Uniqueness

2-Amino-5-methylhexan-1-ol hydrochloride is unique due to its specific molecular structure, which provides distinct reactivity and interaction profiles compared to similar compounds. Its longer carbon chain and specific positioning of the amino and hydroxyl groups confer unique properties that make it valuable in various research and industrial applications .

Properties

IUPAC Name

2-amino-5-methylhexan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO.ClH/c1-6(2)3-4-7(8)5-9;/h6-7,9H,3-5,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEYKKWXJYSTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314959-93-7
Record name 2-amino-5-methylhexan-1-ol hydrochloride
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